molecular formula C16H25BN2O3 B1450891 1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 874291-01-7

1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No. B1450891
CAS RN: 874291-01-7
M. Wt: 304.2 g/mol
InChI Key: JSBXBESTMBFPFH-UHFFFAOYSA-N
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Description

The compound “1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a complex organic molecule. It contains a urea group attached to a propyl chain and a phenyl ring. The phenyl ring is further substituted with a tetramethyl-1,3,2-dioxaborolane group . This compound is likely to be used in the field of medicinal chemistry or as an intermediate in chemical synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate phenyl urea with a propyl group and a tetramethyl-1,3,2-dioxaborolane group . The exact synthetic route would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a urea group attached to a propyl chain and a phenyl ring. The phenyl ring is further substituted with a tetramethyl-1,3,2-dioxaborolane group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the tetramethyl-1,3,2-dioxaborolane group could potentially participate in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetramethyl-1,3,2-dioxaborolane group could potentially influence its reactivity, solubility, and other properties .

Scientific Research Applications

Organic Synthesis

This compound is a significant intermediate in the synthesis of various organic compounds . It can be synthesized through nucleophilic and amidation reactions . It plays a crucial role in the synthesis of nitrogen heterocyclic compounds, which are widely used in medicine, pesticides, functional materials, and chemical engineering .

Drug Delivery Systems

The compound has been used to develop a reactive oxygen species (ROS)-responsive drug delivery system . In this system, curcumin (CUR) was encapsulated to form curcumin-loaded nanoparticles (HA@CUR NPs). This system can rapidly release CUR in a ROS environment, making it a potential drug delivery system for the treatment of diseases like periodontitis .

Suzuki–Miyaura Coupling

The compound is used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides . This coupling reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.

Protodeboronation

The compound can undergo catalytic protodeboronation, a valuable transformation in organic synthesis . This process involves the removal of a boron group from the compound, which can be useful in various synthetic applications.

Biological Activities

Derivatives of this compound have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . This makes it a valuable compound in the development of new therapeutic agents.

Fluorescent Probes

Boric acid compounds, including this compound, can be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This application is particularly useful in biological and chemical research.

Stimulus-responsive Drug Carriers

Boronic ester bonds, which are present in this compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can respond to various microenvironmental changes such as pH, glucose, and ATP in the organism, enabling controlled drug release.

Agriculture and Energy

Apart from medical applications, derivatives of this compound also deserve further research in the fields of agriculture and energy due to their insecticidal, weeding, and photoelectric activities .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological targets through the urea group, the phenyl ring, or the tetramethyl-1,3,2-dioxaborolane group .

Future Directions

The future research directions for this compound could potentially include further exploration of its chemical reactivity, its potential uses in chemical synthesis or medicinal chemistry, and its safety and environmental impact .

properties

IUPAC Name

1-propyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-6-11-18-14(20)19-13-9-7-12(8-10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBXBESTMBFPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657301
Record name N-Propyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS RN

874291-01-7
Record name N-Propyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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